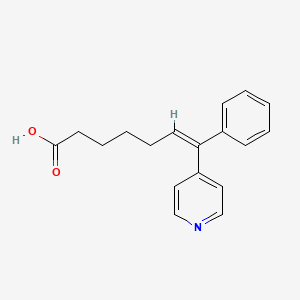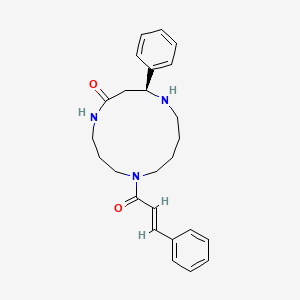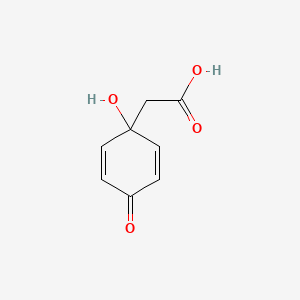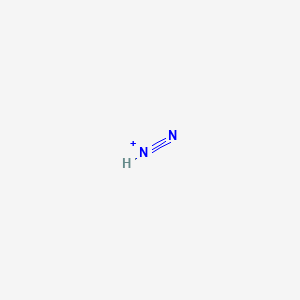
Diazynium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazynium is a nitrogen hydride. It is a conjugate base of a diazynediium. It is a conjugate acid of a dinitrogen.
Applications De Recherche Scientifique
1. Chemical Neuroscience of Diazepam
Diazepam, a well-known drug with a wide spectrum of applications in treating CNS disorders, including anxiety and epilepsy, has set standards for pharmacotherapy in terms of potency, onset of action, and safety. Its legacy in chemical neuroscience is considerable, with a focus on its synthesis, pharmacology, drug metabolism, and clinical use (Calcaterra & Barrow, 2014).
2. Impact on Photosynthesis and Cellular Structures
Research on the effects of diazepam on Scenedesmus obliquus, a type of algae, reveals its influence on photosynthesis, chlorophyll ratios, respiration, and cellular structures. Diazepam-treated cells exhibited a higher chlorophyll/photosynthesis ratio, suggesting that diazepam impacts different membrane systems and possibly ATP production (Ober, 2004).
3. Veterinary Applications in Marine Mammals
In veterinary medicine, diazepam has been used for the sedation of marine mammals, such as harbor seal pups. Its effects on heart and respiratory rates have been a subject of study, highlighting its application in wildlife research and animal care (Lapierre et al., 2007).
4. Enhancing Cortical Postsynaptic Inhibition
Diazepam has been found to enhance cortical postsynaptic inhibition in the cat motor cortex, indicating its potential use in neurological studies and treatments, particularly related to epilepsy and other disorders affecting neuronal excitability (Raabe & Gumnit, 1977).
5. Biomedical Advances from Diaziumdiolate Research
Research on diazeniumdiolates, a class of compounds related to diazynium, has sparked a new scientific field with implications in biomedical applications. This demonstrates the transition of a pure research project into practical applications, with potential to revolutionize clinical practice (Keefer, 2011).
6. Effect on Hippocampal Excitability
Studies on diazepam's effect on hippocampal excitability in rats have shown that it facilitates GABA-mediated postsynaptic recurrent inhibition. This suggests a mechanism for diazepam's anticonvulsant properties, especially in epilepsy involving subcortical circuitry (Adamec et al., 1981).
Propriétés
Numéro CAS |
28647-38-3 |
|---|---|
Nom du produit |
Diazynium |
Formule moléculaire |
HN2+ |
Poids moléculaire |
29.022 g/mol |
Nom IUPAC |
azanylidyneazanium |
InChI |
InChI=1S/N2/c1-2/p+1 |
Clé InChI |
IJGRMHOSHXDMSA-UHFFFAOYSA-O |
SMILES |
[NH+]#N |
SMILES canonique |
[NH+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




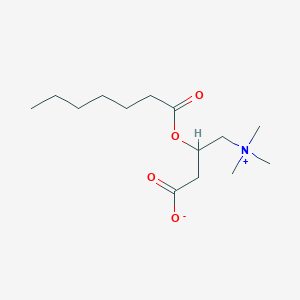

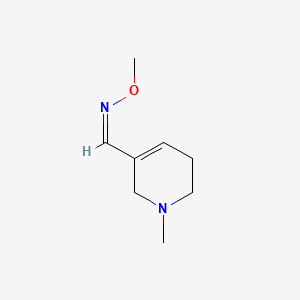
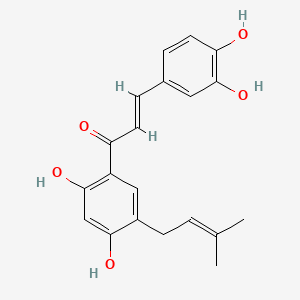
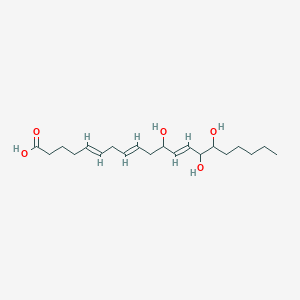

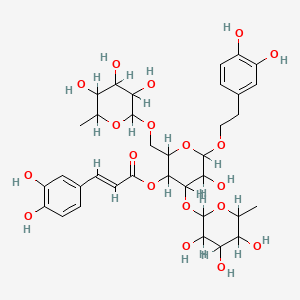
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)


